molecular formula C16H17ClN2O4S B5752388 N~1~-(2-chlorophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

N~1~-(2-chlorophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

Numéro de catalogue: B5752388
Poids moléculaire: 368.8 g/mol
Clé InChI: ZMYVIEZOUIPSAU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N~1~-(2-chlorophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as CGP 3466B, is a small molecule drug that has been extensively studied for its neuroprotective properties. It is a member of the class of compounds known as glycine site antagonists, which act on the N-methyl-D-aspartate (NMDA) receptor in the brain. CGP 3466B has been shown to have potential therapeutic applications in the treatment of neurodegenerative diseases, such as Parkinson's and Alzheimer's.

Mécanisme D'action

N~1~-(2-chlorophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B acts as a glycine site antagonist on the NMDA receptor, which is a major mediator of excitatory neurotransmission in the brain. By blocking the glycine binding site on the receptor, this compound 3466B prevents the activation of the receptor and the subsequent influx of calcium ions into the cell. This reduces the excitotoxicity that occurs in neurodegenerative diseases and protects the neurons from damage.
Biochemical and Physiological Effects:
This compound 3466B has been shown to have a number of biochemical and physiological effects in preclinical models. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, which are elevated in neurodegenerative diseases. This compound 3466B has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the survival and growth of neurons.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N~1~-(2-chlorophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B is its specificity for the glycine site on the NMDA receptor, which reduces the potential for off-target effects. However, one limitation of this compound 3466B is its poor solubility in aqueous solutions, which can make it difficult to administer in preclinical studies.

Orientations Futures

There are several potential future directions for research on N~1~-(2-chlorophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B. One area of interest is its potential use in the treatment of traumatic brain injury (TBI), which is a major cause of disability and death worldwide. This compound 3466B has been shown to have neuroprotective effects in animal models of TBI, and further research is needed to determine its potential clinical utility in this area. Another area of interest is the development of more soluble analogs of this compound 3466B, which would allow for more efficient administration in preclinical studies. Additionally, further research is needed to determine the long-term safety and efficacy of this compound 3466B in humans, as well as its potential use in combination with other drugs for the treatment of neurodegenerative diseases.

Méthodes De Synthèse

The synthesis of N~1~-(2-chlorophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B involves several steps, starting with the reaction of 2-chlorobenzoic acid with 3-methoxybenzaldehyde to form the corresponding benzylidene derivative. This intermediate is then reacted with N-methylglycine methyl ester to form the desired product. The final step involves the introduction of a methylsulfonyl group to the molecule.

Applications De Recherche Scientifique

N~1~-(2-chlorophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B has been extensively studied in preclinical models of neurodegenerative diseases, such as Parkinson's and Alzheimer's. It has been shown to have neuroprotective effects by inhibiting the activation of NMDA receptors, which are involved in the excitotoxicity that occurs in these diseases. This compound 3466B has also been shown to have anti-inflammatory effects, which may contribute to its neuroprotective properties.

Propriétés

IUPAC Name

N-(2-chlorophenyl)-2-(3-methoxy-N-methylsulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4S/c1-23-13-7-5-6-12(10-13)19(24(2,21)22)11-16(20)18-15-9-4-3-8-14(15)17/h3-10H,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMYVIEZOUIPSAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N(CC(=O)NC2=CC=CC=C2Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.